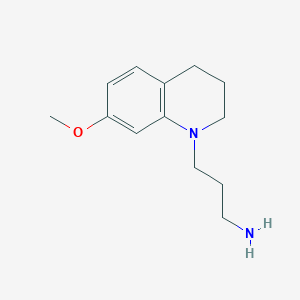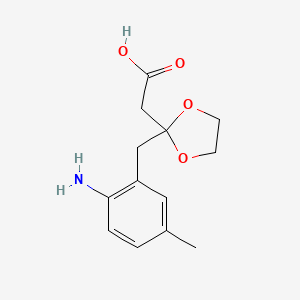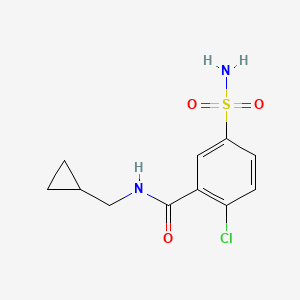
2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a chloro group, a cyclopropylmethyl group, and a sulfamoyl group, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.
Chlorination: The amine is then chlorinated to introduce the chloro group at the desired position.
Cyclopropylmethylation: The amine is further reacted with cyclopropylmethyl halide to introduce the cyclopropylmethyl group.
Sulfamoylation: Finally, the amine is reacted with sulfamoyl chloride to introduce the sulfamoyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other functional compounds.
作用機序
The mechanism of action of 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound shares a similar benzamide core but differs in the substituents attached to the benzene ring.
2-chloro-N-phenylacetamide: Another similar compound with a simpler structure, lacking the cyclopropylmethyl and sulfamoyl groups.
Uniqueness
2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide is unique due to the presence of the cyclopropylmethyl and sulfamoyl groups, which impart distinct chemical and biological properties
特性
分子式 |
C11H13ClN2O3S |
|---|---|
分子量 |
288.75 g/mol |
IUPAC名 |
2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide |
InChI |
InChI=1S/C11H13ClN2O3S/c12-10-4-3-8(18(13,16)17)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)(H2,13,16,17) |
InChIキー |
QIKJIUGJPLJNIG-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


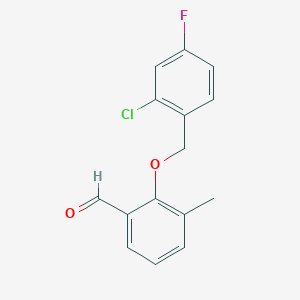


![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)

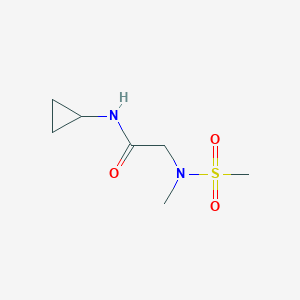

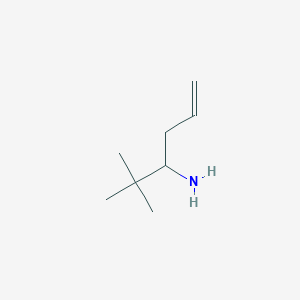
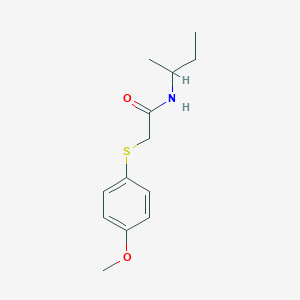
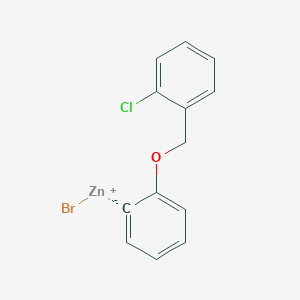
![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14899048.png)
